Cas no 1014405-05-0 (2-(2,5-Dimethoxy-phenyl)-benzooxazol-5-ylamine)

2-(2,5-Dimethoxy-phenyl)-benzooxazol-5-ylamine 化学的及び物理的性質
名前と識別子
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- 2-(2,5-Dimethoxy-phenyl)-benzooxazol-5-ylamine
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- インチ: 1S/C15H14N2O3/c1-18-10-4-6-13(19-2)11(8-10)15-17-12-7-9(16)3-5-14(12)20-15/h3-8H,16H2,1-2H3
- InChIKey: QCNCSCYGCDFQGQ-UHFFFAOYSA-N
- SMILES: O1C2=CC=C(N)C=C2N=C1C1=CC(OC)=CC=C1OC
2-(2,5-Dimethoxy-phenyl)-benzooxazol-5-ylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM484043-1g |
2-(2,5-Dimethoxyphenyl)benzo[d]oxazol-5-amine |
1014405-05-0 | 97% | 1g |
$446 | 2023-02-27 | |
Ambeed | A354688-1g |
2-(2,5-Dimethoxyphenyl)benzo[d]oxazol-5-amine |
1014405-05-0 | 97% | 1g |
$450.0 | 2024-04-26 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD605403-1g |
2-(2,5-Dimethoxyphenyl)benzo[d]oxazol-5-amine |
1014405-05-0 | 97% | 1g |
¥3087.0 | 2023-02-27 |
2-(2,5-Dimethoxy-phenyl)-benzooxazol-5-ylamine 関連文献
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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2. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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3. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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5. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
2-(2,5-Dimethoxy-phenyl)-benzooxazol-5-ylamineに関する追加情報
Introduction to 2-(2,5-Dimethoxy-phenyl)-benzooxazol-5-ylamine (CAS No. 1014405-05-0)
2-(2,5-Dimethoxy-phenyl)-benzooxazol-5-ylamine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1014405-05-0, belongs to the benzooxazole class of heterocyclic aromatic compounds. Its molecular structure incorporates a benzooxazole core substituted with a 2,5-dimethoxyphenyl group, which imparts unique chemical and pharmacological properties. The presence of methoxy groups enhances its solubility and interaction with biological targets, making it a promising candidate for various therapeutic applications.
The benzooxazole moiety is well-known for its biological activity and has been extensively studied for its potential in drug discovery. Benzooxazoles exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The specific substitution pattern in 2-(2,5-Dimethoxy-phenyl)-benzooxazol-5-ylamine not only influences its electronic properties but also modulates its binding affinity to biological targets. This compound has been explored in several preclinical studies for its potential role in modulating signaling pathways associated with diseases such as cancer and neurodegeneration.
In recent years, there has been a surge in research focused on developing novel therapeutic agents that target intricate biological pathways. The compound 2-(2,5-Dimethoxy-phenyl)-benzooxazol-5-ylamine has emerged as a key player in this landscape due to its unique structural features. The dimethoxyphenyl group enhances the compound's ability to interact with enzymes and receptors involved in disease mechanisms. This interaction is critical for developing drugs that can effectively modulate these pathways without significant off-target effects.
One of the most compelling aspects of this compound is its potential application in oncology research. Benzooxazole derivatives have shown promise in inhibiting kinases and other enzymes that are overexpressed in cancer cells. The methoxy groups in the 2-(2,5-Dimethoxy-phenyl)-benzooxazol-5-ylamine molecule contribute to its ability to selectively bind to these targets, thereby minimizing side effects. Preclinical studies have demonstrated that this compound can induce apoptosis in cancer cells while sparing healthy cells, making it a promising candidate for further development into an anticancer therapeutic.
The pharmacokinetic properties of 2-(2,5-Dimethoxy-phenyl)-benzooxazol-5-ylamine are also noteworthy. Its molecular structure allows for efficient absorption, distribution, metabolism, and excretion (ADME) characteristics. This is crucial for ensuring that the compound reaches its target site at effective concentrations while maintaining stability throughout the body. Additionally, the presence of hydrophilic groups enhances its solubility in water, which is essential for formulation into oral or injectable medications.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and interactions of compounds like 2-(2,5-Dimethoxy-phenyl)-benzooxazol-5-ylamine with biological targets more accurately. These computational models have been instrumental in designing derivatives with improved pharmacological profiles. By leveraging machine learning algorithms and molecular docking techniques, scientists can optimize the structure of this compound to enhance its efficacy and reduce potential toxicity.
The synthesis of 2-(2,5-Dimethoxy-phenyl)-benzooxazol-5-ylamine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to improve yield and purity, ensuring that the final product meets pharmaceutical standards. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the benzooxazole core and introducing the dimethoxyphenyl group.
The safety profile of 2-(2,5-Dimethoxy-phenyl)-benzooxazol-5-ylamine has been evaluated through extensive preclinical studies. These studies have shown that the compound exhibits low toxicity at therapeutic doses and does not cause significant side effects when administered orally or intravenously. However, further research is needed to fully understand its long-term safety profile and potential interactions with other medications.
In conclusion, 2-(2,5-Dimethoxy-phenyl)-benzooxazol-5-ylamine (CAS No. 1014405-05-0) is a versatile organic compound with significant potential in pharmaceutical applications. Its unique structural features make it an attractive candidate for developing novel therapeutics targeting various diseases, particularly cancer. With ongoing research focused on optimizing its pharmacological properties and exploring new synthetic routes, this compound is poised to play a crucial role in future drug development efforts.
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